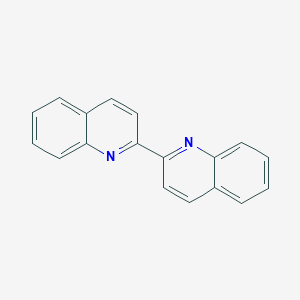

2,2'-Biquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.98e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1533. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinolin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTCSQBWLUUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059500 | |

| Record name | 2,2'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Aldrich MSDS] | |

| Record name | 2,2'-Biquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 2,2'-Biquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-91-5 | |

| Record name | 2,2′-Biquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Biquinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Biquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-biquinolyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2,2'-Biquinoline from Quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2'-biquinoline directly from quinoline (B57606), a critical transformation for accessing a valuable bidentate ligand used in catalysis and materials science. The primary focus of this document is the dehydrogenative coupling of quinoline facilitated by a Raney nickel catalyst. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic insights to enable the successful execution and understanding of this synthetic route.

Introduction

This compound is a heterocyclic organic compound that serves as a privileged bidentate chelating ligand in coordination chemistry. Its rigid structure and strong coordination to metal ions have led to its widespread use in catalysis, including in oxidation, reduction, and carbon-carbon bond-forming reactions. Furthermore, its unique photophysical properties have made it a target for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

While various methods exist for the synthesis of substituted quinolines, the direct coupling of two quinoline molecules to form this compound presents an atom-economical and efficient approach. This guide focuses on the heterogeneous catalytic dehydrogenation of quinoline, a method that offers a straightforward pathway to the desired product.

Dehydrogenative Coupling of Quinoline using Raney Nickel

The most direct and historically significant method for the synthesis of this compound from quinoline is the dehydrogenative coupling reaction mediated by an activated Raney nickel catalyst. This process involves the formal removal of a hydrogen atom from the C2 position of two quinoline molecules and the subsequent formation of a C-C single bond.

Reaction Principle and Mechanism

The reaction proceeds via a heterogeneous catalytic pathway on the surface of the activated Raney nickel. The proposed mechanism involves the following key steps:

-

Adsorption: Two molecules of quinoline adsorb onto the active sites of the Raney nickel catalyst.

-

C-H Bond Activation: The catalyst facilitates the cleavage of the C-H bond at the 2-position of each quinoline molecule.

-

Surface Intermediate Formation: This activation leads to the formation of quinol-2-yl radical intermediates bound to the nickel surface.

-

Reductive Coupling: Two adjacent surface-bound quinol-2-yl intermediates couple to form this compound.

-

Desorption: The this compound product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

-

Hydrogen Evolution: The abstracted hydrogen atoms combine on the catalyst surface and are released as hydrogen gas.

Experimental Protocols

The successful synthesis of this compound via this method is highly dependent on the activity of the Raney nickel catalyst. Therefore, a detailed protocol for the preparation of a highly active catalyst is provided, followed by the procedure for the dehydrogenative coupling reaction.

Preparation of Active W-6 Raney Nickel Catalyst[1]

This procedure is adapted from the established method for preparing W-6 Raney Nickel, known for its high catalytic activity.[1]

Materials:

-

Nickel-aluminum alloy (50:50)

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Distilled water

-

Absolute Ethanol

Equipment:

-

2-L Erlenmeyer flask

-

Thermometer

-

Stainless-steel stirrer

-

Ice bath

-

Hot-water bath

-

Large beakers for decantation

-

Centrifuge and centrifuge bottles

Procedure:

-

In a 2-L Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.

-

Stir the solution rapidly and allow it to cool to 50°C in an ice bath.

-

Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over a period of 25–30 minutes. Maintain the temperature at 50 ± 2°C by controlling the rate of addition and using the ice bath.

-

After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring. A hot-water bath may be necessary to maintain the temperature.

-

After digestion, wash the catalyst with three 1-L portions of distilled water by decantation.

-

For higher activity (W-7 type), transfer the catalyst to a 250-mL centrifuge bottle with 95% ethanol. Wash the catalyst three times by stirring with 150-mL portions of 95% ethanol, followed by centrifugation after each wash.

-

Subsequently, wash the catalyst three times with absolute ethanol in the same manner.

-

Store the active catalyst under absolute ethanol in a tightly sealed container in a refrigerator. Caution: Do not allow the catalyst to dry, as it is pyrophoric.

Synthesis of this compound from Quinoline

This protocol is based on the general method for the dehydrogenative coupling of N-heterocycles using Raney nickel.

Materials:

-

Quinoline (freshly distilled)

-

Active Raney Nickel catalyst (prepared as in 3.1)

-

High-boiling point solvent (e.g., xylene or decalin, optional)

-

Ethanol (for catalyst transfer)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inlet for an inert atmosphere, add the freshly prepared and washed Raney nickel catalyst. The catalyst should be transferred as a slurry in ethanol.

-

Add freshly distilled quinoline to the flask. The ratio of quinoline to catalyst can be varied, but a starting point is a 1:1 to 2:1 mass ratio of quinoline to catalyst.

-

If a solvent is used, add it at this stage. The reaction can also be performed neat.

-

Under a gentle flow of inert gas, heat the reaction mixture to a temperature of 190-200°C with vigorous stirring.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the hot solution to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric. Ensure the filter cake is kept wet with solvent and is not allowed to dry in the air.

-

The solvent can be removed from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Quantitative Data

The yield of this compound is highly dependent on the activity of the Raney nickel catalyst and the reaction conditions. The table below summarizes typical reaction parameters and expected outcomes based on available literature.

| Parameter | Value/Condition | Reference/Note |

| Starting Material | Quinoline | Freshly distilled |

| Catalyst | Active Raney Nickel (W-6 or W-7 type) | [1] |

| Catalyst Loading | 1:1 to 1:2 (Catalyst:Quinoline, w/w) | Optimization may be required |

| Reaction Temperature | 190 - 200 °C | |

| Reaction Time | 4 - 6 hours | Monitor for completion |

| Solvent | Neat (no solvent) or high-boiling inert solvent | Xylene, Decalin |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Yield | 25 - 40% | Yields are typically lower than for the analogous synthesis of 2,2'-bipyridine. |

Alternative Synthetic Routes

While the Raney nickel-mediated dehydrogenative coupling is a direct route, other methods for the synthesis of this compound exist, primarily starting from functionalized quinoline precursors.

-

Ullmann Coupling: The reaction of 2-haloquinolines (typically 2-iodo- or 2-bromoquinoline) in the presence of a copper catalyst is a classical and effective method for forming the 2,2'-C-C bond.

-

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Stille couplings, can be employed using 2-quinolylboronic esters or 2-quinolylstannanes with 2-haloquinolines.

These methods often provide higher yields but require the pre-functionalization of the quinoline starting material, adding extra steps to the overall synthesis.

Conclusion

The synthesis of this compound from quinoline via dehydrogenative coupling with a Raney nickel catalyst offers a direct and atom-economical approach. The success of this method hinges on the preparation of a highly active catalyst and careful control of the reaction conditions. While yields may be moderate, the simplicity of the starting materials and the single-step nature of the reaction make it an attractive method for accessing this important ligand. For applications requiring higher yields, alternative multi-step routes involving pre-functionalized quinolines may be considered. This guide provides the necessary technical details for researchers and professionals to effectively implement and understand this key transformation in heterocyclic chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Biquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Biquinoline, a heterocyclic organic compound, is a molecule of significant interest in various scientific fields, including coordination chemistry, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis, purification, and analysis, and explores its emerging role in drug development, particularly in the context of cancer therapy. The guide also features visualizations of key experimental workflows and a representative signaling pathway potentially modulated by this compound derivatives, offering a valuable resource for researchers and professionals in the field.

Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature. Its core physical characteristics are summarized in the table below, providing a quick reference for experimental planning and data interpretation.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₂N₂ | [1] |

| Molecular Weight | 256.30 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder/flakes | [2] |

| Melting Point | 192-196 °C | [3] |

| Boiling Point | ~450.1 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695), chloroform, and other organic solvents. | [5] |

| pKa | 2.19 ± 0.61 (Predicted) | [4] |

| Density | 1.374 g/cm³ | [6] |

Chemical Properties and Reactivity

This compound's chemical behavior is largely defined by the two nitrogen atoms within its quinoline (B57606) rings, which act as bidentate ligands. This property allows it to form stable complexes with a variety of transition metals, a characteristic that is central to its application in catalysis and as a building block for functional materials.[6]

Its reactivity is also utilized in various organic synthesis reactions. One of the common methods for its synthesis is the Ullmann reaction, which involves the copper-catalyzed coupling of 2-chloroquinoline (B121035).[7][8][9][10]

Spectral Properties

The structural elucidation and characterization of this compound rely heavily on various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | 8.32 | d | 8.5 |

| H-4, H-4' | 8.20 | d | 8.5 |

| H-5, H-5' | 7.85 | d | 8.1 |

| H-6, H-6' | 7.60 | t | 7.5 |

| H-7, H-7' | 7.78 | t | 7.7 |

| H-8, H-8' | 8.15 | d | 8.3 |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C-2, C-2' | 156.5 |

| C-3, C-3' | 121.5 |

| C-4, C-4' | 136.8 |

| C-4a, C-4a' | 129.7 |

| C-5, C-5' | 127.5 |

| C-6, C-6' | 128.9 |

| C-7, C-7' | 127.0 |

| C-8, C-8' | 129.6 |

| C-8a, C-8a' | 148.6 |

(Note: Exact chemical shifts can vary depending on the solvent and concentration.)

Mass Spectrometry

Mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 256. The fragmentation pattern can provide further structural confirmation.[11]

UV-Vis Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet-visible region, which are sensitive to the solvent environment. These absorptions arise from π-π* electronic transitions within the aromatic system.

Experimental Protocols

Synthesis of this compound via Ullmann Reaction

This protocol describes a general procedure for the synthesis of this compound from 2-chloroquinoline using a copper catalyst.

Materials:

-

2-chloroquinoline

-

Copper powder

-

Dimethylformamide (DMF), anhydrous

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-chloroquinoline and anhydrous DMF.

-

Add copper powder to the solution. The molar ratio of copper to 2-chloroquinoline should be approximately 2:1.

-

Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper and copper salts.

-

Remove the DMF under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Purification by Recrystallization

This protocol outlines the purification of crude this compound using ethanol.[12][13][14][15][16]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven or by air drying.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of this compound based phototoxic Ru(II)/Ir(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. This compound [webbook.nist.gov]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

2,2'-Biquinoline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2'-Biquinoline (also known as Cuproine), a heterocyclic aromatic organic compound. It details its chemical and physical properties, synthesis methodologies, and significant applications, particularly in coordination chemistry and analytical sciences.

Core Concepts: CAS Number and Molecular Structure

This compound is a bidentate chelating agent consisting of two quinoline (B57606) rings linked at their 2-positions.[1] This configuration allows the nitrogen atoms to coordinate with a single metal ion, forming a stable complex.

-

CAS Number: 119-91-5[2]

-

Molecular Formula: C₁₈H₁₂N₂[1]

-

Molecular Weight: 256.30 g/mol [1]

-

Synonyms: 2,2'-Diquinolyl, Cuproine[2]

-

Canonical SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3

Physicochemical Properties

This compound is typically a pale yellow to off-white crystalline solid.[1] It is sparingly soluble in water but demonstrates good solubility in various organic solvents.[1]

| Property | Value |

| Appearance | Pale yellow to off-white crystalline powder or flakes.[1] |

| Melting Point | 192-196 °C |

| Boiling Point | ~450.1 °C at 760 mmHg |

| Density | ~1.223 g/cm³ |

| Water Solubility | Sparingly soluble (~1.02 mg/L).[1] |

| Organic Solvent Solubility | Soluble in ethanol (B145695), acetone, chloroform, and dimethylformamide.[1] |

Key Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several scientific domains.

-

Coordination Chemistry: As a bidentate ligand, it forms stable complexes with various transition metals.[1] Its most notable application is the highly selective and sensitive chelation of copper(I) ions, forming a vibrant purple complex.[3][4] This property is fundamental to its use in analytical chemistry.

-

Analytical Reagent: It is widely used for the spectrophotometric determination of copper.[3][4] The intensity of the colored complex formed with copper(I) is directly proportional to the copper concentration, allowing for precise quantification.[4]

-

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

-

Materials Science: Due to its photoluminescent properties, this compound and its metal complexes are utilized in the development of materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][5]

Experimental Protocols

This protocol is adapted from a modern electrochemical method for the synthesis of this compound from a 2-haloquinoline precursor.[6]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Sodium iodide (NaI)

-

bis(bipyridine)nickel(II) bromide (NiBr₂bpy)

-

Saturated aqueous EDTA-Na₂ solution

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for flash chromatography

Equipment:

-

Undivided electrochemical cell with an iron/nickel anode and a nickel foam cathode

-

Constant current power supply

-

Standard laboratory glassware

-

Flash chromatography system

Procedure:

-

Cell Preparation: To the undivided electrochemical cell, add DMF (40 mL), NaI (375 mg, 2.5 mmol), and 1,2-dibromoethane (100 μL, 1.16 mmol).

-

Pre-electrolysis: Electrolyze the mixture under an argon atmosphere at a constant current of 0.2 A at room temperature for 15 minutes.

-

Reactant Addition: Stop the current. Sequentially add NiBr₂bpy (187 mg, 0.5 mmol) and 2-chloroquinoline (5 mmol) to the solution.

-

Electrolysis: Resume electrolysis at 0.2 A and continue until the 2-chloroquinoline has been completely consumed (typically 2-5 hours, monitored by TLC).

-

Work-up: Add saturated aqueous EDTA-Na₂ solution (50 mL) to the reaction mixture.

-

Extraction: Extract the resulting solution with either EtOAc or CH₂Cl₂ (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield this compound.

This protocol outlines the use of this compound for the quantitative analysis of copper. The method is based on the formation of a colored complex between Cu(I) and this compound, which is measured by spectrophotometry.[3][7]

Materials:

-

Sample containing copper

-

Hydroxylamine (B1172632) hydrochloride solution (reducing agent)

-

This compound reagent solution (dissolved in a suitable organic solvent like ethanol)

-

Buffer solution (to maintain optimal pH, e.g., acetate buffer for pH ~5.7)

-

Standard copper solution for calibration curve

Equipment:

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare the sample solution. If copper is in the Cu(II) state, it must first be reduced to Cu(I).

-

Reduction of Copper(II): To an aliquot of the sample in a volumetric flask, add hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I).

-

pH Adjustment: Add a buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 5.7).[7]

-

Complex Formation: Add the this compound reagent solution. A pink-purple color will develop if Cu(I) is present.[3]

-

Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.

-

Measurement: Allow the color to stabilize. Measure the absorbance of the solution at the wavelength of maximum absorption (λₘₐₓ ≈ 545 nm) using a spectrophotometer.[3] Use a reagent blank for the reference.

-

Quantification: Determine the concentration of copper in the sample by comparing its absorbance to a calibration curve prepared from standard copper solutions treated with the same procedure.

Mechanism of Action: Chelation

The primary mechanism underpinning the utility of this compound in metal detection is its action as a bidentate chelating ligand. It specifically forms a stable 2:1 complex with the cuprous (Cu⁺) ion. The two nitrogen atoms from two separate this compound molecules coordinate with the central copper ion, resulting in a tetrahedral coordination geometry. This complex is intensely colored, which is the basis for its use in colorimetric analysis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Spectrofotometric determination of copper in sugar cane spirit using biquinoline in the presence of ethanol and Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 2,2'-Biquinoline in Organic Solvents

Abstract

This compound, a heterocyclic aromatic compound, serves as a critical bidentate chelating ligand in coordination chemistry and finds applications in catalysis and the development of photoluminescent materials.[1] Its efficacy in these roles is fundamentally dependent on its solubility in various organic solvents, which dictates the medium for chemical reactions, purification, and formulation. This technical guide provides a comprehensive overview of the currently available solubility data for this compound, addresses the notable lack of quantitative measurements in public literature, and furnishes a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

This compound is a pale yellow to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂N₂ |

| Molecular Weight | 256.30 g/mol [2][3] |

| Melting Point | 192-196 °C[3][4][5] |

| Appearance | Slightly yellow to light beige shiny flakes or powder[1][2][5] |

| pKa | 2.19 ± 0.61 (Predicted)[1][5] |

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a significant scarcity of precise quantitative solubility data for this compound in organic solvents. The available information is predominantly qualitative.

Quantitative Solubility Data

The only quantitative solubility value widely reported is for water, in which this compound is sparingly soluble.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 25 | 1.02 mg/L (or ~0.001 g/L)[1][5] |

Qualitative Solubility Data

Qualitative descriptions from various sources have been compiled to provide a general guide for solvent selection.

| Solvent | Type | Solubility Description |

| Acetic Acid | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble[1][4][6] |

| Acetonitrile | Polar Aprotic | Soluble |

| Amyl Alcohol | Polar Protic | Soluble[7] |

| Benzene | Nonpolar | Soluble[4][6] |

| Carbon Tetrachloride | Nonpolar | Soluble |

| Chloroform | Nonpolar | Soluble[1][4][6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][7] |

| Ethanol | Polar Protic | Soluble / Very Soluble[1][4][6][7] |

| Ether (Diethyl Ether) | Nonpolar | Soluble[4][6] |

| Isoamyl Acetate | Weakly Polar | Soluble[7] |

| Isoamyl Alcohol | Polar Protic | Soluble[7] |

The following diagram provides a logical overview of the qualitative solubility of this compound based on solvent polarity.

Caption: Logical relationship of this compound solubility in different solvent classes.

Experimental Protocol for Thermodynamic Solubility Determination

Given the absence of quantitative data, researchers must determine the solubility of this compound for their specific applications. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[8][9]

Apparatus and Reagents

-

This compound, solid, high purity

-

Selected organic solvents, HPLC grade or equivalent

-

Thermostatic orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure solvent compatibility)

-

HPLC system with a UV detector or a UV-Vis Spectrophotometer

-

Autosampler vials or quartz cuvettes

Experimental Workflow

The generalized workflow for the experimental determination of solubility is illustrated below.

Caption: A generalized workflow for the experimental determination of compound solubility.

Detailed Procedure

-

Preparation of Calibration Standards: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Serially dilute this stock solution to create a series of at least five calibration standards. Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 2 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Sample Processing: After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same temperature.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the solvent to bring the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted filtrate using the pre-established HPLC or UV-Vis method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying this concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

While this compound is qualitatively known to be soluble in a range of common polar and nonpolar organic solvents, there is a distinct lack of quantitative data in the public domain. This guide consolidates the available qualitative information and provides a robust, detailed experimental protocol for the quantitative determination of its solubility. Accurate solubility data is indispensable for the effective application of this compound in chemical synthesis, catalysis, and materials science, making experimental determination a crucial step for any research or development endeavor.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2′-联喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 119-91-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Coordination Chemistry of 2,2'-Biquinoline with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2,2'-biquinoline with transition metals. This compound, a bidentate N-chelating ligand, forms stable and structurally diverse complexes with a variety of transition metals, leading to unique electronic, optical, and chemical properties. These characteristics have positioned this compound complexes as promising candidates in fields ranging from catalysis to medicinal chemistry. This document details the synthesis, structural features, spectroscopic and electrochemical properties, and applications of these complexes, with a particular focus on their potential in drug development. All quantitative data is summarized in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are provided to illustrate fundamental concepts and workflows.

Introduction

This compound is a heterocyclic ligand composed of two quinoline (B57606) rings linked at the 2-positions. Its rigid, planar structure and the cis-disposition of its two nitrogen donor atoms make it an excellent chelating agent for transition metal ions. The steric hindrance between the hydrogen atoms at the 8 and 8' positions influences the coordination geometry, often resulting in distorted tetrahedral or octahedral complexes. The aromatic nature of the biquinoline framework allows for π-stacking interactions and redox activity, further enhancing the functional appeal of its metal complexes. This guide explores the rich coordination chemistry of this compound and its implications for scientific research and development.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, reaction temperature, and choice of solvent are critical parameters that influence the structure and purity of the final product.

General Experimental Protocol for Synthesis

The following protocol outlines a general method for the synthesis of a this compound transition metal complex. Specific modifications may be required based on the metal salt and desired final product.

Materials:

-

This compound (biq)

-

Transition metal salt (e.g., Cu(I) perchlorate, Ru(II) chloride)

-

Solvent (e.g., ethanol, methanol, acetonitrile, dimethylformamide)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox), if required for air-sensitive metals.

Procedure:

-

Dissolve this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve the transition metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for a specific period (ranging from a few hours to several days), depending on the metal and desired complex.

-

The formation of the complex is often indicated by a color change or the precipitation of a solid.

-

Upon completion of the reaction, the product is isolated by filtration if it has precipitated. If the product is soluble, the solvent is removed under reduced pressure.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials.

-

The final product can be purified by recrystallization from an appropriate solvent or solvent mixture.

Structural Characterization and Coordination Modes

The coordination of this compound to a transition metal is primarily through its two nitrogen atoms, acting as a bidentate chelating ligand. The steric bulk of the quinoline rings significantly influences the coordination geometry around the metal center. Common geometries include tetrahedral and distorted octahedral. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.

Spectroscopic and Electrochemical Properties

The electronic and structural properties of this compound transition metal complexes are investigated using various spectroscopic and electrochemical techniques.

-

UV-Vis Spectroscopy: These complexes typically exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of complexes with π-accepting ligands like this compound.[1] d-d transitions may also be observed, though they are often weaker and can be obscured by the more intense MLCT bands.[1]

-

Infrared (IR) Spectroscopy: The C=N stretching frequencies of the quinoline rings in the IR spectrum shift upon coordination to the metal center, providing evidence of complex formation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. For diamagnetic complexes, the chemical shifts of the ligand protons are altered upon coordination. In the case of paramagnetic complexes, such as those with Co(II) or Ni(II), broadened signals are typically observed.[1]

-

Emission Spectroscopy: Some this compound complexes, particularly those of d¹⁰ metals like Zn(II) and Ag(I), can exhibit luminescence.[1][2] The emission properties are dependent on the metal ion and the substituents on the biquinoline ligand.[2]

-

Electrochemistry: Cyclic voltammetry is commonly used to study the redox properties of these complexes. The metal-centered and/or ligand-centered redox processes can be identified and characterized.

Table 1: Spectroscopic and Electrochemical Data for Representative this compound Complexes

| Complex | Technique | Key Observations | Reference |

| [Cu(I)(biq)₂]ClO₄ | UV-Vis, CV | Exhibits spectroscopic and electrochemical properties that are sensitive to non-covalent interactions in the solid state and solution. | [3] |

| Ru(II)-biq | UV-Vis, Emission | Shows intense MLCT bands and luminescence, with considerable quantum yields. | [4] |

| Ir(III)-biq | UV-Vis, Emission | Displays strong MLCT absorption and is emissive, with properties suitable for photodynamic therapy applications. | [4] |

| Ag(I)-biq | Emission | Coordination to Ag(I) induces interesting emission properties, resulting in blue or green emitters depending on ligand substituents. | [2] |

| Ni(II)-biquinoline type | UV-Vis | d-d transitions and charge-transfer bands are observed, with positions sensitive to the coordination environment. | [1] |

| Fe(II)-biquinoline type | Mössbauer | Provides information on the oxidation and spin state of the iron center. | [1] |

Applications in Drug Development and Catalysis

The unique structural and electronic features of this compound transition metal complexes make them attractive candidates for various applications, most notably in medicinal chemistry and catalysis.

Anticancer and Antimicrobial Activity

Transition metal complexes of this compound have shown significant promise as therapeutic agents. Their planar structure allows for intercalation into the DNA double helix, a common mechanism of action for many anticancer drugs.[1] Furthermore, some complexes can generate reactive oxygen species (ROS) upon photoactivation, making them suitable for photodynamic therapy (PDT).

Ruthenium(II) and Iridium(III) complexes of this compound have been reported as effective phototoxic anticancer agents against HeLa and MCF-7 cancer cell lines.[4] These complexes exhibit low toxicity in the dark but become highly cytotoxic upon irradiation with visible light due to the production of singlet oxygen.[4]

Table 2: Biological Activity of Representative this compound Complexes

| Complex | Cell Line | Activity | IC₅₀ Value (µM) | Condition | Reference |

| Ru(II)-biq | HeLa | Anticancer | - | Light | [4] |

| Ru(II)-biq | MCF-7 | Anticancer | - | Light | [4] |

| Ir(III)-biq | HeLa | Anticancer | 7.23 | Light | [4] |

| Ir(III)-biq | MCF-7 | Anticancer | 8.75 | Light | [4] |

Catalysis

While specific catalytic applications of this compound complexes are not as extensively reported as for other bipyridyl-type ligands, the structural and electronic similarities suggest their potential in various catalytic transformations. These could include oxidation, reduction, and cross-coupling reactions. The rigid biquinoline framework can provide steric control and enhance catalyst stability.

Conclusion

The coordination chemistry of this compound with transition metals is a vibrant and expanding area of research. The resulting complexes exhibit a rich diversity of structures and properties, which are being harnessed for applications in medicinal chemistry and catalysis. The ability to tune the electronic and steric properties of these complexes through modification of the biquinoline ligand or the metal center offers significant opportunities for the design of new functional materials. For researchers in drug development, the potent phototoxic activity of some this compound complexes highlights their potential as next-generation anticancer agents. Further exploration of this class of compounds is warranted to fully realize their therapeutic and catalytic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,2'-Biquinolines as test pilots for tuning the colour emission of luminescent mesomorphic silver(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of non-covalent interactions on the electronic and electrochemical properties of Cu(i) biquinoline complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2′-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Synthesis of Novel 2,2'-Biquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2,2'-biquinoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for key reactions. Furthermore, it visualizes relevant biological signaling pathways and experimental workflows to provide a holistic understanding for researchers in drug discovery and development.

Introduction

2,2'-Biquinolines are bicyclic aromatic compounds composed of two quinoline (B57606) rings linked at the 2 and 2' positions. This scaffold imparts a rigid, planar structure with unique photophysical and chelating properties, making it a privileged motif in various scientific disciplines. In medicinal chemistry, this compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their ability to intercalate into DNA and inhibit key cellular enzymes has made them attractive candidates for the development of new therapeutic agents. This guide will explore the primary synthetic routes to this versatile scaffold and its derivatives.

Synthetic Methodologies

Several classical and modern synthetic methods are employed for the synthesis of the this compound core and its substituted analogs. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

2.1.1. Friedländer Annulation

The Friedländer synthesis is a widely used, straightforward method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This reaction can be catalyzed by either acids or bases.

2.1.2. Skraup and Doebner-von Miller Reactions

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines.[4][5] These methods are robust but often require harsh reaction conditions.

Cross-Coupling Reactions

2.2.1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used for the homocoupling of haloquinolines to form biquinolines. This method is particularly useful for the synthesis of symmetrical this compound derivatives.[6][7]

2.2.2. Suzuki-Miyaura Coupling

A more modern and versatile approach, the Suzuki-Miyaura coupling, involves the palladium-catalyzed cross-coupling of a haloquinoline with a quinoline-boronic acid derivative. This method offers a broader substrate scope and milder reaction conditions compared to the Ullmann condensation.[6][8]

Multicomponent Reactions

2.3.1. Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. Recent advancements have adapted this reaction for the direct synthesis of this compound derivatives in a one-pot fashion.[9][10][11]

Experimental Protocols

This section provides detailed experimental procedures for some of the key synthetic methods discussed.

General Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of novel this compound derivatives is depicted below.

General workflow for the synthesis and characterization of this compound derivatives.

Protocol 1: Ullmann Coupling for Symmetrical 2,2'-Biquinolines

This protocol describes the homocoupling of a 6-haloquinoline to synthesize 6,6'-biquinoline.[6]

Materials:

-

Activated Copper Powder

-

Anhydrous Dimethylformamide (DMF)

-

25% Aqueous Ammonia (B1221849) Solution

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 6-bromoquinoline (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Add activated copper powder (2.0 eq) to the mixture.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of 25% aqueous ammonia solution.

-

Extract the product with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Povarov-type Multicomponent Synthesis of a this compound Derivative

This protocol describes an I₂-promoted one-pot, two-step synthesis.[9]

Materials:

-

Iodine (I₂)

-

Aniline derivative

-

α-Ketoester

-

Sodium Carbonate (Na₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a reaction vessel, add 2-methylquinoline (0.5 mmol) and I₂ (0.75 mmol) in DMSO (2.0 mL).

-

Heat the mixture for 1 hour.

-

To the reaction mixture, add the aniline derivative (0.75 mmol), α-ketoester (0.75 mmol), and Na₂CO₃ (0.5 mmol).

-

Continue heating for 5 hours under an air atmosphere.

-

After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired this compound derivative.

Quantitative Data Presentation

The following tables summarize representative data for the synthesis and biological activity of various this compound derivatives.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromoquinoline | - | Copper | DMF | 12-24 | ~40-60 | [6] |

| 2 | 6-Bromoquinoline | 6-Quinolylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 6-12 | >80 | [6] |

| 3 | 2-Methylquinoline, Aniline | Ethyl glyoxalate | I₂ | DMSO | 6 | 70-80 | [9] |

| 4 | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid (µW) | - | 0.08 | 95 | [12] |

Table 1: Comparison of Synthetic Methods for Biquinoline Derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BQ-1 | Unsubstituted | Various | >10 | [13] |

| BQ-2 | 4,4'-Dichloro | H460 | 5.8 | [13] |

| BQ-3 | 4,4'-Dimethoxy | MKN-45 | 3.2 | [13] |

| BQ-4 | 4-Oxy-3-fluoroaniline linker | H460 | 0.02 | [13] |

Table 2: Anticancer Activity of Selected Biquinoline Derivatives.

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Some quinoline derivatives have been shown to inhibit EGFR.

Inhibition of the EGFR signaling pathway by this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain quinoline derivatives have been identified as inhibitors of this pathway.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and cancer. Some quinoline derivatives have been shown to inhibit NF-κB activation.

Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of newly synthesized this compound derivatives.

Workflow for in vitro anticancer activity screening.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents and functional materials. This guide has provided an overview of the key synthetic methodologies, detailed experimental protocols, and a summary of the biological activities and associated signaling pathways. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and synthesis of new this compound derivatives with enhanced properties and potential for clinical applications. Further exploration of structure-activity relationships and optimization of synthetic routes will undoubtedly lead to the discovery of new and potent biquinoline-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Iodine-imine Synergistic Promoted Povarov-Type Multicomponent Reaction for the Synthesis of 2,2'-Biquinolines and Their Application to a Copper/Ligand Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

The Reactivity of Substituted 2,2'-Biquinoline Compounds: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the reactivity of substituted 2,2'-biquinoline compounds, tailored for researchers, scientists, and drug development professionals. The document delves into the synthesis, reactivity patterns, and biological activities of this important class of heterocyclic compounds, with a focus on their potential in medicinal chemistry.

Core Reactivity of the this compound Scaffold

The reactivity of the this compound system is fundamentally derived from the individual quinoline (B57606) units, each consisting of a fused benzene (B151609) and pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, the carbocyclic (benzene) ring is more susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution: Electrophilic attack on the this compound core generally occurs on the electron-rich carbocyclic rings. The position of substitution is directed by the existing substituents on these rings. Electron-donating groups will activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct electrophiles to the meta position.

Nucleophilic Aromatic Substitution: The pyridine rings of the this compound scaffold are electron-deficient and thus susceptible to nucleophilic attack. Halogen substituents at the 4- and 4'-positions are particularly good leaving groups and can be readily displaced by a variety of nucleophiles. The reactivity of these positions can be further influenced by the presence of other substituents on the rings.

Influence of Substituents: The electronic properties of substituents play a crucial role in modulating the reactivity of the this compound core. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring system, enhancing its reactivity towards electrophiles and potentially decreasing its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density, favoring nucleophilic substitution and deactivating the ring towards electrophilic attack.

Synthesis of Substituted this compound Compounds

A variety of synthetic methods have been developed for the preparation of substituted this compound compounds. One of the most versatile and widely used methods is the Povarov reaction , a three-component reaction involving an aniline (B41778), an aldehyde, and an activated alkene.

General Experimental Protocol: Povarov Reaction for this compound Synthesis

The following protocol is a representative example for the synthesis of a substituted this compound derivative via a Povarov reaction.

Materials:

-

Substituted aniline (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Activated alkene (e.g., ethyl vinyl ether) (1.5 mmol)

-

Lewis acid catalyst (e.g., BF₃·OEt₂) (20-30 mol%)

-

Solvent (e.g., acetonitrile)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

To a solution of the substituted aniline (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.25 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the activated alkene (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.[1]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data on the Biological Activity of Substituted Biquinoline Derivatives

Substituted this compound and related quinoline derivatives have shown significant potential in drug discovery, particularly as anticancer and antiviral agents. The following tables summarize key quantitative data from various studies.

Anticancer Activity of Substituted Quinoline Derivatives

| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline 13 | C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 | [2] |

| Tetrahydroquinoline 18 | 2-methyl-1,2,3,4-tetrahydroquinoline derivative | HeLa (Cervical) | 13.15 | [2] |

| Quinoline 12 | C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 31.37 | [2] |

| Quinoline 11 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 34.34 | [2] |

| Compound 5a | 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [3] |

| Compound 5b | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-hydroxyphenyl)acrylic acid | MCF-7 (Breast) | 8.48 | [3] |

| Compound 4c | Pyridin-2-one derivative of quinoline | K-562 (Leukemia) | 7.72 | [4] |

| Compound 4c | Pyridin-2-one derivative of quinoline | HOP-92 (Non-small cell lung) | 2.37 | [4] |

| Compound 4c | Pyridin-2-one derivative of quinoline | SNB-75 (CNS) | 2.38 | [4] |

| Compound 4c | Pyridin-2-one derivative of quinoline | RXF 393 (Renal) | 2.21 | [4] |

| Compound 4c | Pyridin-2-one derivative of quinoline | HS 578T (Breast) | 2.38 | [4] |

Antiviral Activity of Substituted Quinoline Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 9j | SARS-CoV-2 | - | 5.9 - 13.0 | >100 | >7.7 - >16.9 | [5] |

| Compound 6f,g | SARS-CoV-2 | - | 5.9 - 13.0 | >100 | >7.7 - >16.9 | [5] |

| Various Analogues | HCoV-229E | HEL 299 | 0.2 - 9.4 | - | - | [5] |

| Various Analogues | HCoV-OC43 | HEL 299 | 0.6 - 7.7 | - | - | [5] |

| Compound 166a | EV-D68 | RD | 0.4 | 73.7 | 184.3 | [6] |

| Compound 167a | EV-D68 | RD | ≤ 0.1 | >60 | >600 | [6] |

| Compound 167c | EV-D68 | RD | ≤ 0.1 | >60 | >600 | [6] |

Signaling Pathways and Mechanisms of Action

Substituted quinoline derivatives exert their biological effects by modulating various cellular signaling pathways. In the context of cancer, these compounds often target key protein kinases that are dysregulated in tumor cells.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoline-based compounds function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[7] These receptors play a crucial role in cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, substituted quinolines can inhibit their activity and downstream signaling.[8]

Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of novel substituted this compound compounds typically follows a standardized workflow, beginning with in vitro cytotoxicity assays and potentially progressing to in vivo studies.

References

- 1. scispace.com [scispace.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives | MDPI [mdpi.com]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 8. benchchem.com [benchchem.com]

Unveiling 2,2'-Biquinoline: A Historical and Technical Guide for Researchers

A deep dive into the historical chemical literature reveals the discovery and early synthesis of 2,2'-Biquinoline, a compound of significant interest in coordination chemistry and materials science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its seminal synthesis, including detailed experimental protocols and quantitative data from early publications.

Initially prepared in the early 20th century, this compound, also known as cuproine, emerged from the burgeoning field of heterocyclic chemistry. Its discovery is closely tied to the development of novel synthetic methodologies for coupling aromatic rings, a cornerstone of modern organic synthesis.

The Genesis of this compound: The Ullmann Reaction

The first successful synthesis of this compound is attributed to an application of the Ullmann reaction, a method developed by Fritz Ullmann in 1901 for the copper-induced coupling of aryl halides. This reaction provided a powerful tool for the formation of carbon-carbon bonds between aromatic rings. The synthesis of this compound involves the reductive coupling of 2-chloroquinoline (B121035).[1]

Experimental Protocol: The First Synthesis

While the precise, step-by-step protocol from the very first publication remains elusive in readily available literature, a generalized procedure based on the principles of the Ullmann reaction provides insight into its historical preparation.

Materials:

-

2-chloroquinoline

-

Copper powder (activated)

-

High-boiling point solvent (e.g., nitrobenzene (B124822) or sand)

Procedure:

-

A mixture of 2-chloroquinoline and a molar excess of activated copper powder was heated in a high-boiling point solvent or, in some early procedures, in a sand bath to achieve the necessary high temperatures.

-

The reaction mixture was heated at a temperature typically exceeding 200°C for an extended period to facilitate the coupling reaction.

-

Upon completion, the reaction mixture was cooled, and the solid product was isolated from the copper and copper salts.

-

Purification was likely achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or petroleum ether, to yield the final this compound product.

Visualizing the Synthesis

The logical relationship of the seminal synthesis of this compound via the Ullmann reaction can be represented as follows:

Quantitative Data from Early Studies

Quantitative data from the earliest syntheses are not extensively documented in modern databases. However, based on the nature of the Ullmann reaction and subsequent characterization methods of the time, the following data points would have been crucial:

| Property | Reported Value (Early 20th Century) | Modern Accepted Value |

| Melting Point | Varies in early literature | 192-196 °C |

| Appearance | Crystalline solid | White to pale yellow crystalline powder |

| Solubility | Sparingly soluble in water | Soluble in ethanol, ether, acetone, benzene, chloroform |

| Yield | Often low to moderate | Highly variable depending on the specific method |

Alternative and Historical Context: The Skraup Synthesis

It is important to note the historical context of quinoline (B57606) chemistry. In 1880, Zdenko Hans Skraup developed the Skraup synthesis, a method for producing quinoline itself from aniline, glycerol, sulfuric acid, and an oxidizing agent. While this reaction was fundamental to quinoline chemistry, the direct synthesis of this compound is more directly linked to the later development of coupling reactions like the Ullmann condensation.

The following diagram illustrates the general workflow of the Skraup synthesis for quinoline, providing a comparative historical perspective on the synthesis of the parent heterocycle.

Conclusion

The discovery of this compound in the early 20th century was a direct consequence of the development of powerful new synthetic methods in organic chemistry. The Ullmann reaction provided the initial pathway to this important bidentate ligand, paving the way for its extensive use in coordination chemistry and the development of novel materials. This historical perspective offers valuable insights for modern researchers exploring the vast potential of biquinoline derivatives in various scientific and technological fields.

References

A Technical Guide to the Spectroscopic Characterization of 2,2'-Biquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Biquinoline, a heterocyclic aromatic organic compound, is a significant ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceuticals.[1] Its rigid structure and electron-donating nitrogen atoms enable the formation of stable complexes with various metal ions, leading to applications in catalysis, photoluminescent materials, and as a colorimetric indicator for organolithium compounds.[2][3] A thorough understanding of its spectroscopic properties is paramount for its effective utilization and for the characterization of its derivatives and metal complexes. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the characterization workflow.

Spectroscopic Data Summary

The spectroscopic properties of this compound have been investigated using a variety of techniques. The quantitative data from these studies are summarized below for easy reference and comparison.

Table 1: UV-Visible Absorption and Fluorescence Data

| Solvent/Environment | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Stokes' Shift (nm) | Quantum Yield (Φ_f) | Reference(s) |

| Acetonitrile | ~261, ~329, ~340 (0-0 band) | 325-450 (broad) | - | - | [4] |

| Dichloromethane | ~261, ~329, ~340 (0-0 band) | 325-450 (broad) | - | - | [4] |

| 1,4-Dioxane | ~261, ~329, ~340 (0-0 band) | 325-450 (broad) | - | - | [4] |

| Cyclohexane | ~261, ~329, ~340 (0-0 band) | 325-450 (broad) | - | - | [4] |

| Polymeric Matrices (general) | ~260 | - | - | - | [5] |

Note: The fluorescence spectrum of this compound is broad and consists of several overlapping vibrational bands.[4] The absorption spectra are noted to be almost independent of solvent polarity.[4]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Reference(s) |

| ¹H (H-3) | Carbon Disulfide | ~1.5 ppm higher than in quinoline (B57606) | - | [6] |

| ¹H (H-3,3') | [D6]DMSO | Most downfield resonance | - | [7] |

| ¹H (H-4,4') | [D6]DMSO | Second most downfield resonance | - | [7] |

| ¹³C | - | Data available in spectral databases | - | [8] |

| ¹⁵N | - | Data available from studies on metal complexes | - | [9] |

Note: The chemical shifts and coupling constants of this compound are generally close to the corresponding values in quinoline, with the exception of H-3, which is significantly deshielded.[6] The conformation of the molecule (cis/trans) can influence the NMR spectrum.[6][10][11]

Table 3: Infrared (IR) Spectroscopy Data

| Sample Phase | Key Vibrational Bands (cm⁻¹) | Assignment | Reference(s) |

| KBr Wafer | - | C=C and/or C=N ring stretch vibrations in the 1610-1400 cm⁻¹ region | [6][8] |

| Gas Phase | - | C-H out-of-plane bending motions | [12][13] |

Note: The IR spectrum of this compound is complex, with numerous bands corresponding to the vibrations of the quinoline rings. Detailed assignments often require computational support.[6][10][11]

Table 4: Mass Spectrometry Data

| Ionization Method | Key Fragment Ions (m/z) | Interpretation | Reference(s) |